S-Methyl 2-methylbutanethioate

Description

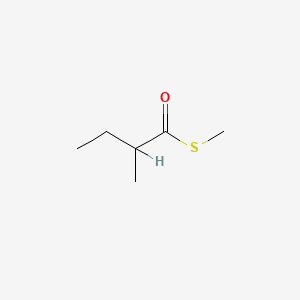

Structure

3D Structure

Properties

IUPAC Name |

S-methyl 2-methylbutanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMIOPHEADLKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866076 | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fats and alcohols | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.028-1.035 | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

42075-45-6 | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42075-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042075456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl 2-methylbutanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl 2-methylbutanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-METHYL 2-METHYLBUTANETHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/251520LC0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: NMR Analysis of S-Methyl 2-methylbutanethioate

Executive Summary

S-Methyl 2-methylbutanethioate (CAS: 42075-45-6) is a volatile thioester widely utilized in flavor chemistry for its characteristic fruity, cheesy, and berry-like nuances.[1][2][3] Its analysis presents specific challenges due to the thioester functionality (which shifts carbonyl resonances significantly compared to oxygen-esters) and the chiral center at C2 , which induces magnetic non-equivalence (diastereotopicity) in the adjacent methylene protons.

This guide provides a rigorous, self-validating framework for the structural elucidation of this compound using 1D and 2D NMR spectroscopy. It is designed for researchers requiring absolute confirmation of molecular identity and purity.

Part 1: Structural Anatomy & Stereochemical Logic

Before acquiring data, one must understand the magnetic environment. The molecule consists of a 2-methylbutanoyl backbone linked to a thiomethyl group.

The Chiral "Watchtower" (C2)

The carbon at position 2 (C2) is a chiral center (R/S). This stereocenter breaks the symmetry of the molecule, rendering the two protons on C3 (the methylene group) diastereotopic .[4]

-

Implication: They will not appear as a simple quartet or triplet. They will appear as two distinct complex multiplets, potentially with different chemical shifts (

). -

Diagnostic Value: If C3 appears as a simple quartet, the structure is likely incorrect (e.g., missing the C2-methyl group).

The Thioester Shift

The substitution of Oxygen with Sulfur in the carbonyl linkage (

-

Implication: The carbonyl signal will appear downfield of standard esters, typically in the 195–205 ppm range (closer to ketones).

Part 2: 1H NMR Characterization (Proton Assignment)

Solvent: Chloroform-

Predicted Chemical Shift Table ( )

| Position | Group | Type | Shift ( | Multiplicity | Interpretation | |

| S-Me | Methyl | 2.25 – 2.30 | Singlet (s) | - | Diagnostic: Distinctive singlet, deshielded by S and C=O. | |

| 2 | Methine | 2.50 – 2.65 | Sextet (m) | ~7.0 | Coupled to C2-Me and C3- | |

| 3 | Methylene | 1.40 – 1.70 | Multiplet (m) | Complex | Diastereotopic: Two distinct environments due to C2 chirality. | |

| 2-Me | Methyl | 1.10 – 1.20 | Doublet (d) | ~7.0 | Coupled to C2-H. | |

| 4 | Methyl | 0.85 – 0.95 | Triplet (t) | ~7.4 | Terminal methyl, coupled to C3.[5] |

Detailed Analysis of the "Fingerprint" Region

-

The S-Methyl Singlet (2.3 ppm): This is the anchor signal. In a standard oxygen ester (Methyl 2-methylbutanoate), the

would appear near 3.65 ppm . The upfield shift to 2.3 ppm confirms the -

The Diastereotopic Methylene (C3): Do not integrate the 1.4–1.7 ppm region as a single block without inspection. High-field instruments (500 MHz+) will resolve this into two separate multiplets. This confirms the integrity of the chiral center at C2.

Part 3: 13C NMR & DEPT Analysis

The Carbon-13 spectrum provides the definitive proof of the functional group.

Key Resonance Table

| Carbon | Type | Shift ( | DEPT-135 Phase | Notes |

| C=O | Carbonyl | 202.0 – 204.0 | Invisible | Critical Proof: Thioesters resonate ~30 ppm downfield of O-esters (~176 ppm). |

| C2 | Methine | 49.0 – 51.0 | Up (+) | Alpha to carbonyl; deshielded. |

| C3 | Methylene | 26.0 – 28.0 | Down (-) | Inverted in DEPT-135. |

| 2-Me | Methyl | 16.0 – 18.0 | Up (+) | Branch methyl. |

| C4 | Methyl | 11.0 – 12.0 | Up (+) | Terminal methyl. |

| S-Me | Methyl | 11.5 – 13.0 | Up (+) | Diagnostic: S-Methyl carbons are highly shielded compared to O-Methyl (~51 ppm). |

Validation Check: If you observe a carbonyl peak at 175 ppm, your sample has likely hydrolyzed or transesterified to the oxygen analog. If the peak is at 203 ppm, the thioester is intact.

Part 4: 2D NMR Connectivity (The Validation Map)

To prove the structure unequivocally, one must correlate the "parts" via Heteronuclear Multiple Bond Correlation (HMBC).

Workflow Diagram (DOT)

The following diagram illustrates the critical HMBC correlations required to confirm the linkage between the S-Methyl group, the Carbonyl, and the backbone.

Figure 1: Critical HMBC (green solid) and HSQC (grey dashed) correlations. The convergence of the S-Methyl proton and C2 proton correlations onto the same Carbonyl carbon (203 ppm) is the definitive structural proof.

Part 5: Experimental Protocol

Sample Preparation

-

Mass: Dissolve 10–20 mg of sample in 0.6 mL of solvent.

-

Solvent:

(99.8% D) + 0.03% TMS (v/v). -

Tube: High-quality 5mm NMR tube (Class A or B) to prevent shimming errors.

-

Filtration: If the liquid is cloudy, filter through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Particulates degrade line shape.

Acquisition Parameters (Standard 400/500 MHz)

-

Temperature: 298 K (25°C).

-

1H NMR:

-

Spectral Width: -1 to 14 ppm.

-

Relaxation Delay (d1):

2.0 seconds (ensure accurate integration of methyls). -

Scans: 16 (sufficient for >10mg).

-

-

13C NMR:

-

Spectral Width: -10 to 220 ppm (must capture the 203 ppm carbonyl).

-

Relaxation Delay: 2.0 seconds.

-

Scans: 512–1024 (thioester carbonyls have long T1 relaxation times; ensure d1 is sufficient or increase scans).

-

System Suitability Test (SST)

Before accepting data:

-

TMS Line Width: Must be < 0.5 Hz.

-

Solvent Satellites:

satellites of the -

Integration Check: The integral of the S-Me singlet (3H) must match the C4-Me triplet (3H) within ±5%.

Part 6: Quality Control & Impurity Profiling

Thioesters are susceptible to hydrolysis and oxidation. Watch for these specific impurity signals:

| Impurity | Origin | Marker Signal (1H) | Marker Signal (13C) |

| 2-Methylbutanoic Acid | Hydrolysis | Broad singlet >10 ppm (COOH) | C=O shifts to ~183 ppm |

| Methanethiol / Disulfide | Hydrolysis/Oxidation | S-Me singlet shifts to ~2.1 ppm | - |

| S-Methyl 2-methylbutanoate | Isomerization | O-Me singlet at ~3.7 ppm | C=O shifts to ~176 ppm |

References

-

Thioester Carbonyl Shifts

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Establishes thioester carbonyl range at 190-205 ppm).[6]

-

- Search for this compound (CAS 42075-45-6).

-

-

Diastereotopicity in 2-Methylbutane Derivatives

-

General Thioester Synthesis & Characterization

-

Flavor Compound Data

-

The Good Scents Company. This compound. Link

-

Sources

- 1. This compound [webbook.nist.gov]

- 2. SID 135021581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

Technical Guide: Mass Spectrometry Profiling of S-Methyl 2-methylbutanethioate

Executive Summary

S-Methyl 2-methylbutanethioate (CAS: 42075-45-6) is a potent volatile thioester contributing to the organoleptic profiles of surface-ripened cheeses and tropical fruits (e.g., durian, strawberries). Its detection is critical in flavor chemistry and fermentation monitoring. However, it presents a significant analytical challenge due to its isobaric similarity to S-methyl 3-methylbutanethioate (S-methyl thioisovalerate). This guide provides a definitive mass spectrometry (MS) profiling workflow, focusing on electron ionization (EI) fragmentation logic, retention indices, and self-validating identification protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | S-Methyl 2-methylthiobutyrate |

| CAS Number | 42075-45-6 |

| Molecular Formula | C₆H₁₂OS |

| Molecular Weight | 132.22 g/mol |

| Structure | sec-Butyl backbone attached to a thiomethyl ester group |

| Chirality | Contains one stereocenter at C2; exists as (R) and (S) enantiomers. |

| Odor Threshold | Extremely low (ppb range); described as cheesy, fruity, sulfurous. |

Mass Spectrometry Profiling (EI, 70 eV)

The identification of this compound relies on distinguishing its fragmentation pattern from its structural isomer, S-methyl 3-methylbutanethioate.

Fragmentation Mechanism

The fragmentation is driven by the lability of the C–S bond (alpha-cleavage) and the stability of the resulting carbocations.

-

Molecular Ion (

): Observable at -

Alpha-Cleavage (Acylium Formation): The bond between the carbonyl carbon and the sulfur atom breaks, expelling the thiomethyl radical (

). This yields the 2-methylbutanoyl cation at -

Decarbonylation: The acylium ion (

85) ejects carbon monoxide (CO, 28 Da) to form the sec-butyl carbocation at -

Thiomethyl Ion: A direct cleavage can also yield the methylthio cation at

47 , a diagnostic marker for S-methyl esters.

Diagnostic Ion Table

| m/z | Ion Identity | Origin / Mechanism | Relative Intensity (Approx) |

| 132 | Molecular Ion | 5–15% | |

| 85 | Acylium Ion (Loss of | 60–90% | |

| 57 | sec-Butyl Cation (Loss of CO from 85) | 100% (Base Peak) | |

| 47 | Thiomethyl Cation | 20–40% | |

| 41 | Propenyl Cation (Rearrangement) | 30–50% | |

| 29 | Ethyl Cation | 20–30% |

Isomer Differentiation (Critical)

The distinction between the 2-methyl and 3-methyl isomers is subtle but chemically grounded:

-

2-Methyl Isomer (Target): The alkyl chain is a sec-butyl group. It possesses an ethyl branch.[1][2] Fragmentation yields a clearer

29 (ethyl) signal. -

3-Methyl Isomer (Isovalerate): The alkyl chain is an isobutyl group. It possesses a terminal isopropyl split. This typically yields a stronger

43 (isopropyl) signal relative to

Fragmentation Pathway Diagram

Figure 1: EI Fragmentation pathway of this compound highlighting the formation of the base peak (m/z 57).

Chromatographic Behavior[5][10]

Retention Indices (RI) are essential for confirmation, as mass spectra of thioester isomers are highly similar.

| Stationary Phase | Estimated RI Range | Reference Standard |

| Non-Polar (DB-5, SE-30) | 915 – 935 | n-Alkanes |

| Polar (DB-Wax, FFAP) | 1250 – 1280 | n-Alkanes |

Note: The 2-methyl isomer typically elutes slightly before the straight-chain S-methyl pentanethioate (RI ~980 on DB-5) due to branching.

Experimental Protocol: Synthesis & Analysis

To ensure data integrity, researchers should synthesize a reference standard if a commercial library match is ambiguous. This protocol ensures a self-validating system.

Micro-Scale Synthesis (In-Situ)

Objective: Generate an authentic standard to verify Retention Time (RT) and Mass Spectrum.

-

Reagents: 2-Methylbutanoyl chloride (10 µL), Sodium thiomethoxide (NaSMe, 10 mg), Dichloromethane (DCM, 1 mL).

-

Reaction: In a 2 mL GC vial, add NaSMe and DCM.

-

Initiation: Add acid chloride. Cap and vortex for 30 seconds. The reaction is rapid and exothermic.

-

Work-up: Add 0.5 mL saturated NaHCO₃ to neutralize excess acid/chloride. Vortex and let layers separate.

-

Sampling: Inject 1 µL of the organic (bottom) layer.

Analytical Workflow

Figure 2: Analytical workflow for the extraction and identification of this compound.

Quantification Parameters (SIM Mode)

For trace analysis, use Selected Ion Monitoring (SIM) to improve sensitivity and selectivity.

-

Target Ion:

85 (High abundance, specific to acyl moiety). -

Qualifier 1:

132 (Molecular ion, confirms intact thioester). -

Qualifier 2:

57 (Base peak, confirms alkyl chain). -

Dwell Time: 25 ms per ion.

Biosynthetic Context

Understanding the origin of this compound aids in interpreting its presence in samples.

-

Precursor: Isoleucine.

-

Pathway: Isoleucine undergoes transamination to

-keto-3-methylvalerate, followed by oxidative decarboxylation to 2-methylbutanoyl-CoA. The acyl group is then transferred to methanethiol (derived from methionine) via an acyltransferase. -

Significance: High levels often indicate specific bacterial activity (e.g., Brevibacterium linens in cheese rinds) or advanced ripening in climacteric fruits.

References

-

NIST Mass Spectrometry Data Center. this compound Mass Spectrum.[3][4][5][6][7] NIST Chemistry WebBook, SRD 69.[5] [Link]

-

The Good Scents Company. this compound Flavor Profile and Properties.[Link]

-

PubChem. this compound Compound Summary. National Library of Medicine. [Link]

-

Leffingwell & Associates. Chirality & Odour Perception: The S-Methyl 2-methylbutanethioates.[8][Link]

Sources

- 1. S-(methyl thio) butyrate, 2432-51-1 [thegoodscentscompany.com]

- 2. S-(methyl thio) butyrate [flavscents.com]

- 3. S-methyl butanethioate | C5H10OS | CID 62444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. S-Methyl pentanethioate [webbook.nist.gov]

- 5. S-Methyl 3-methylbutanethioate [webbook.nist.gov]

- 6. 2-Butanethiol, 2-methyl- [webbook.nist.gov]

- 7. Butanethioic acid, S-methyl ester [webbook.nist.gov]

- 8. CAS 42075-45-6: this compound [cymitquimica.com]

Chiral Switching in Volatile Thioesters: A Technical Guide to S-Methyl 2-methylbutanethioate

The following technical guide is structured to provide an authoritative, deep-dive analysis of the chirality of S-Methyl 2-methylbutanethioate , focusing on its stereoselective synthesis, olfactory pharmacology, and implications for ligand-receptor interaction modeling.

Executive Summary

In the high-stakes arena of ligand discovery—whether for pharmaceutical GPCRs or high-impact flavorants—chirality remains the single most critical determinant of potency and specificity. This compound (CAS 42075-45-6) serves as a paradigmatic "chiral switch" model. While the racemate is a generic sulfurous component of cheese and hop oils, the (R)-enantiomer is a high-impact "tropical/passion fruit" vector, whereas the (S)-enantiomer is functionally silent or weak.

This guide dissects the molecular architecture, enzymatic resolution protocols, and olfactory transduction pathways that govern this phenomenon, offering a roadmap for researchers investigating stereoselective ligand-receptor interactions.

Part 1: Molecular Architecture & Stereochemical Divergence

The biological activity of this compound hinges on the C2 chiral center. Unlike simple esters, the thioester moiety introduces a distinct electron density profile and hydrophobicity (logP ~2.23) that alters receptor affinity.[1]

The Enantiomeric Profile

The structural divergence at the C2 position results in two distinct sensory phenotypes. This is not merely a nuance; it is a binary switch in efficacy.

| Feature | (R)-(-)-S-Methyl 2-methylbutanethioate | (S)-(+)-S-Methyl 2-methylbutanethioate |

| Configuration | (2R) | (2S) |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |

| Odor Quality | High Impact: Intense, fresh passion fruit, tropical, exotic.[2] | Low Impact: Weak, generic, slightly onion/vegetable-like. |

| Odor Threshold | Extremely Low (ppb range) | High (Low potency) |

| Natural Occurrence | Key note in Passiflora edulis (Passion fruit) and premium hop varieties. | Minor background component in fermentation products. |

Key Insight for Drug Developers: This molecule illustrates the "Eutomer/Distomer" principle found in pharmacology. The (R)-isomer is the eutomer (active), possessing the precise steric volume to trigger the conformational change in the olfactory GPCR. The (S)-isomer is the distomer (inactive/low-activity), likely failing to engage the hydrophobic sub-pocket required for receptor activation.

Part 2: The Olfactory Interface (Mechanism of Action)

The detection of this thioester is mediated by Class A Rhodopsin-like G-Protein Coupled Receptors (GPCRs) expressed in the olfactory epithelium.[1] The mechanism follows the canonical cAMP-dependent signal transduction pathway, but with strict steric gating.

Signal Transduction Pathway

The following diagram illustrates the cascade initiated by the (R)-enantiomer binding. Note the specificity at the extracellular interface.

Figure 1: Signal transduction pathway for this compound.[1][3] The (R)-enantiomer selectively stabilizes the active conformation of the GPCR.

Combinatorial Coding & Metal Ion Interaction

Recent research suggests that sulfur-containing odorants may utilize a semi-allosteric mechanism involving metal ions (often Cu²⁺ or Zn²⁺) within the receptor binding site. The thioester group (-C(=O)S-) serves as a soft ligand for these metal cofactors. The (R)-configuration positions the sulfur atom optimally to coordinate with the metal ion while the alkyl tail fits into the hydrophobic cleft. The (S)-configuration likely creates steric clash, preventing this coordination.

Part 3: Enantioselective Synthesis & Purification Protocol

To study these effects, researchers cannot rely on racemic commercial supplies. The following protocol describes a Chemo-Enzymatic Kinetic Resolution , which is superior to pure chemical synthesis for yielding high Optical Purity (OP).

The Workflow

We utilize a lipase-catalyzed esterification of the precursor acid, followed by thioesterification.

Figure 2: Chemo-enzymatic workflow for isolating the high-impact (R)-enantiomer.

Detailed Experimental Protocol

Objective: Isolation of (R)-S-Methyl 2-methylbutanethioate.

-

Kinetic Resolution:

-

Reagents: Racemic 2-methylbutanoic acid (1.0 eq), Methanol (1.5 eq), Candida rugosa lipase (CRL) or Rhizomucor miehei lipase.

-

Solvent: Isooctane or n-Hexane (maintain hydrophobicity to preserve enzyme activity).

-

Procedure: Incubate at 30°C with shaking. The lipase preferentially esterifies the (S)-acid to form methyl (S)-2-methylbutanoate, leaving the (R)-acid unreacted.

-

Monitoring: Monitor conversion via chiral GC until 50% conversion is reached (theoretical maximum for resolution).

-

-

Separation:

-

Wash the organic phase with aqueous NaHCO₃. The (S)-ester remains in the organic layer. The (R)-acid moves to the aqueous layer as the carboxylate salt.

-

Acidify the aqueous layer (HCl) and extract with ether to recover pure (R)-2-methylbutanoic acid .

-

-

Thioesterification:

-

Activation: Reflux (R)-acid with Thionyl Chloride (SOCl₂) for 2 hours to generate (R)-2-methylbutanoyl chloride. Remove excess SOCl₂ under vacuum.

-

Substitution: Dissolve the acid chloride in dry DCM. Add Sodium Thiomethoxide (NaSMe) at 0°C. Stir for 4 hours.

-

Purification: Quench with water, extract, and distill.

-

Validation: Verify enantiomeric excess (ee) using Chiral GC (e.g., Cyclodextrin-based column).

-

Part 4: Sensory Analysis & Psychophysics

The disparity in sensory perception between these enantiomers is a textbook example of "Specific Anosmia" risks in panel testing—some individuals may be anosmic to the specific musk/sulfur character, although less common with thioesters than macrocycles.

Comparative Sensory Data

The following data aggregates findings from Leffingwell and Ogura et al.

| Parameter | (R)-Enantiomer | (S)-Enantiomer | Racemate |

| Primary Descriptor | Passion fruit, Tropical, Fresh | Onion, Weak, Fermented | Generic Fruity-Sulfurous |

| Secondary Descriptor | Blackcurrant, Grapefruit | Cheesy, Sweaty | Green, Vegetable |

| Detection Threshold | ~0.5 - 2.0 ppb (Air) | > 50 ppb (Air) | ~5.0 ppb (Air) |

| Hedonic Tone | Pleasant (at low conc.) | Unpleasant/Neutral | Mixed |

Technical Note on Thresholds: The (R)-enantiomer is estimated to be 20-50x more potent than the (S)-enantiomer. In a racemic mixture, the (R) form dominates the profile, but the (S) form can introduce "noise" or "dirty" off-notes, reducing the "freshness" perceived by the olfactory bulb.

Part 5: Implications for Ligand Design

The study of this compound offers broader lessons for drug development professionals working on GPCRs:

-

Hydrophobic Packing: The methyl group at C2 in the (R)-configuration likely fills a specific hydrophobic sub-pocket (Valine/Leucine rich region) in the receptor, stabilizing the active state (Helix 3/6 movement).

-

Bioisosterism: The thioester is a bioisostere of the ester but with higher lipophilicity and different bond angles. This suggests that replacing carbonyl oxygens with sulfur in ligand design can dramatically alter potency and blood-brain barrier (BBB) permeability.

-

Chiral Purity: Just as the (S)-enantiomer dilutes the efficacy of the flavor, "distomers" in drug mixtures often contribute to off-target toxicity without therapeutic benefit.

References

-

Leffingwell, J. C. (2001). Chirality & Odour Perception: The S-Methyl 2-methylbutanethioates.

-

[Link]

-

-

Ogura, M., et al. (2008).[2] Flavor Composition or Fragrance Composition, and Flavor-Improving Agents.[2] U.S. Patent Application No. 20080213451.

-

Polak, E. H., et al. (1989).[4] Sensory evidence for olfactory receptors with opposite chiral selectivity. Behavioural Brain Research, 31(3), 199-206.[4]

-

[Link]

-

-

Buck, L., & Axel, R. (1991).[5] A novel multigene family may encode odorant receptors: a molecular basis for odor recognition. Cell, 65(1), 175-187.

-

[Link]

-

-

Ahmed, L., et al. (2018). The role of metals in mammalian olfaction of low molecular weight organosulfur compounds.

-

[Link]

-

Sources

- 1. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 2. The S-Methyl 2-methylbutanethioates [leffingwell.com]

- 3. youtube.com [youtube.com]

- 4. Sensory evidence for olfactory receptors with opposite chiral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

S-Methyl 2-methylbutanethioate enantiomers and sensory properties

The following technical guide provides an in-depth analysis of S-Methyl 2-methylbutanethioate , focusing on its enantiomeric divergence in sensory properties, biosynthetic origins, and protocols for synthesis and analysis.

Sensory Properties, Biosynthesis, and Analytical Resolution[1]

Part 1: Executive Summary

This compound (CAS: 42075-45-6) is a high-impact volatile sulfur compound (VSC) critical to the flavor profiles of surface-ripened cheeses (e.g., Camembert), tropical fruits (e.g., passion fruit, durian), and hop varieties.[1] Unlike simple esters, the thioester linkage confers a lower odor detection threshold (ODT) and a unique sensory duality: fruity at low concentrations and sulfurous/cheesy at high concentrations.[2]

Crucially, this molecule possesses a chiral center at the C2 position.[2] The sensory perception is highly stereoselective, with the (R)-enantiomer acting as the primary impact odorant for "tropical/passion fruit" notes, while the (S)-enantiomer is significantly weaker and lacks the characteristic fruitiness. This guide details the mechanisms, synthesis, and analysis required to leverage this chirality in flavor chemistry and drug development contexts.[2]

Part 2: Molecular Architecture & Chirality[1]

The molecule consists of a branched acyl chain (2-methylbutanoyl) linked to a methyl group via a sulfur atom. The chirality arises from the methyl substitution at the alpha-carbon.

| Feature | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C6H12OS |

| Molecular Weight | 132.22 g/mol |

| Chiral Center | C2 (Alpha-carbon) |

| Key Functional Group | Thioester (R-S-CO-R') |

Enantiomeric Divergence in Sensory Perception

The human olfactory receptor response to this thioester is strictly governed by absolute configuration.[2]

| Enantiomer | Configuration | Odor Quality | Intensity |

| (-)-(R) | (2R) | Passion Fruit, Tropical, Fresh | High Impact (Primary Odorant) |

| (+)-(S) | (2S) | Weak, Generic, Faint Sulfurous | Low / Negligible |

Note: The (R)-enantiomer is the "eutomer" (active isomer) for the tropical fruit response, while the (S)-enantiomer acts as the "distomer" (inactive/weak isomer).

Part 3: Biosynthetic Pathway (Mechanism)

In biological systems (plants and bacteria), this compound is generated through the convergence of amino acid catabolism:

-

Isoleucine Catabolism: Provides the branched carbon skeleton via 2-methylbutyryl-CoA.[2]

-

Methionine Catabolism: Provides the methanethiol (MeSH) moiety.[2]

-

Esterification: Mediated by Alcohol Acyltransferases (AAT) or specific thioesterases.[2]

Pathway Visualization

The following diagram illustrates the convergence of the Isoleucine and Methionine pathways.

Figure 1: Biosynthetic convergence of Isoleucine and Methionine catabolism to form the thioester.

Part 4: Chemical Synthesis Protocol

Objective: Synthesis of optically active (-)-(R)-S-methyl 2-methylbutanethioate. Precursor: (R)-(-)-2-Methylbutanoic acid (commercially available or resolved via lipase).

Reagents & Equipment[2]

-

Precursor: (R)-2-Methylbutanoic acid (>98% ee).

-

Reagent A: Thionyl Chloride (SOCl2) or Oxalyl Chloride.[2]

-

Reagent B: Sodium Thiomethoxide (NaSMe) (15% aq.[2] solution or solid).

-

Solvent: Dichloromethane (DCM), Anhydrous THF.[2]

-

Atmosphere: Nitrogen or Argon (Strictly inert to prevent oxidation).[2]

Step-by-Step Protocol

-

Acid Chloride Formation:

-

Charge a flame-dried round-bottom flask with (R)-2-methylbutanoic acid (1.0 eq) and anhydrous DCM.

-

Cool to 0°C under N2.[2]

-

Add Thionyl Chloride (1.2 eq) dropwise.[2] Add a catalytic amount of DMF.[2]

-

Stir at room temperature for 2 hours.

-

In-process check: Monitor by GC/TLC for disappearance of acid.[2]

-

Remove solvent and excess SOCl2 under reduced pressure to yield (R)-2-methylbutyryl chloride.

-

-

Thioesterification:

-

Suspend Sodium Thiomethoxide (1.1 eq) in anhydrous THF at 0°C.

-

Add the crude (R)-2-methylbutyryl chloride dropwise to the suspension. Caution: Exothermic reaction.[2]

-

Allow to warm to room temperature and stir for 4 hours.

-

Mechanism:[3][4] Nucleophilic acyl substitution where the thiolate anion attacks the carbonyl carbon.[2]

-

-

Work-up & Purification:

-

Quench reaction with cold water.[2]

-

Extract with Diethyl Ether (3x).[2]

-

Wash organic layer with saturated NaHCO3 (to remove unreacted acid) and Brine.[2]

-

Dry over MgSO4 and concentrate.[2]

-

Distillation: Purify via vacuum distillation.[2] (Boiling point approx. 158°C at 760 mmHg; adjust for vacuum).[2]

-

-

Validation:

Part 5: Analytical Methodology (Chiral GC)

To differentiate the enantiomers and validate the synthesis, Chiral Gas Chromatography is required.[2] Standard non-polar columns (e.g., DB-5) cannot separate these enantiomers.[2]

Protocol: Chiral Capillary GC Analysis

| Parameter | Setting |

| Column | Hydrodex β-PM (Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) or equivalent (e.g., Chirasil-Dex CB). |

| Dimensions | 25 m x 0.25 mm ID x 0.25 µm film.[2] |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow).[2] |

| Injector | Split/Splitless (Split ratio 1:50), 230°C. |

| Oven Program | 40°C (hold 5 min) → 2°C/min → 100°C → 10°C/min → 220°C. |

| Detector | FID (250°C) or Mass Spectrometer (SIM mode). |

| Elution Order | Typically: (1) (-)-(R)-enantiomer,[3] (2) (+)-(S)-enantiomer.[5] (Note: Verify with authentic standards as elution order can shift with specific cyclodextrin phases). |

Sensory Analysis (GC-Olfactometry)

For sensory validation, the column effluent is split between an FID/MS and an Olfactory Detection Port (ODP).

-

Panelists: Must be trained to recognize sulfur vs. fruit notes.

-

Success Criteria: Detection of "Passion Fruit" note at the retention time of the (R)-isomer.

Part 6: References

-

Leffingwell, J. C. (2001).[2] Chirality & Odour Perception: The S-Methyl 2-methylbutanethioates. Leffingwell & Associates.[2] Link

-

Ogura, M., et al. (2008).[2][3] Flavor Composition or Fragrance Composition, and Flavor-Improving Agents.[2][3] U.S. Patent Application No. 20080213451.[2] (Source of specific enantiomer sensory descriptions).

-

Cannon, R. J., & Ho, C. T. (2018).[2] Volatile Sulfur Compounds in Tropical Fruits. Journal of Agricultural and Food Chemistry. Link

-

Engel, K. H., & Tressl, R. (1991).[2] Biosynthesis of chiral flavor compounds. In Flavor Precursors (pp. 183-204). ACS Symposium Series.

-

The Good Scents Company. (2023).[2] this compound Data Sheet. Link

Sources

- 1. S-tropical 2-thiobutyrate, 42075-45-6 [thegoodscentscompany.com]

- 2. scribd.com [scribd.com]

- 3. The S-Methyl 2-methylbutanethioates [leffingwell.com]

- 4. Isoleucine Biosynthesis from 2-Methylbutyric Acid by Anaerobic Bacteria from the Rumen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Monograph: S-Methyl 2-methylbutanethioate

The following technical guide is structured to serve as an authoritative reference for researchers and formulation scientists. It prioritizes mechanistic understanding, stereochemical implications, and rigorous analytical protocols over generic descriptions.[1]

Olfactory Characterization, Synthesis, and Analytical Profiling[1]

CAS Registry Number: 42075-45-6 FEMA Number: 3708 Molecular Formula: C₆H₁₂OS[1][2][3][4]

Executive Summary

S-Methyl 2-methylbutanethioate represents a class of "high-impact" thioesters critical to the formulation of realistic tropical fruit and ripened dairy profiles. Unlike its oxygenated analog (Methyl 2-methylbutanoate), which provides a linear fruity/apple character, the substitution of the ether oxygen with sulfur introduces a complex "hedonic flip."[1] At high concentrations, it manifests as repulsive/sulfurous (cabbage-like); at ppb-range dilutions, it resolves into hyper-realistic passion fruit and berry nuances.[1] This guide delineates the physicochemical basis of this profile, the critical role of stereochemistry, and validated protocols for its synthesis and quantification.[1]

Chemical Identity & Physicochemical Properties[1][2][3][5][6][7][8][9]

| Property | Specification | Notes |

| IUPAC Name | This compound | Often mislabeled in trade as "Methyl 2-methylthiobutyrate" (incorrect nomenclature).[1] |

| Molecular Weight | 132.22 g/mol | |

| LogP (o/w) | ~2.10 | Moderate lipophilicity; highly retentive in fat-based matrices (cheese/cream).[1] |

| Vapor Pressure | 2.67 mmHg @ 25°C | High volatility; necessitates headspace sampling (HS-SPME) for analysis.[1] |

| Boiling Point | 153–158°C | |

| Appearance | Colorless to pale yellow liquid | Prone to oxidation; store under nitrogen.[1] |

Olfactory Characterization

The odor profile of this compound is non-linear and highly concentration-dependent.

3.1 The "Hedonic Flip" (Dose-Response)

Researchers must account for the drastic shift in perception based on dilution:

-

Neat / High Concentration (>1000 ppm): Pungent, sulfurous, vegetative (boiled cabbage), and fermented cheese (Camembert-rind like).[1]

-

Medium Dilution (10–100 ppm): Overripe fruit, durian, onion-like sweetness.[1]

-

Functional Dilution (<1 ppm): Primary Character. Intense tropical fruit, specifically passion fruit (Passiflora edulis), strawberry jam, and wild berry.[1]

3.2 Stereochemical Impact (The "R" Factor)

Chirality plays a decisive role in the quality of the odor profile.[1]

-

(R)-(-)-Enantiomer: The "bioactive" form.[1] Described as "beautiful, fresh, unique," with a piercing passion fruit character.[1][5] It is the primary contributor to the desirable tropical notes.[1]

-

(S)-(+)-Enantiomer: Significantly weaker.[1] Described as "natural but low strength" with generic vegetative background noise.[1]

-

Racemic Mixture: The commercial standard.[1] It retains the tropical notes but carries a heavier "fermented" background due to the (S)-isomer and potential impurities.[1]

Formulator's Insight: For premium fragrance or flavor applications requiring "fresh" tropical notes, enantiopure (R)-S-methyl 2-methylbutanethioate is superior to the racemate, though significantly more expensive.[1]

Molecular Mechanism: Structure-Odor Relationship (SOR)[1]

The potency of this molecule is best understood by comparing it to its oxygenated ester analog.[1] The replacement of the ether oxygen with sulfur (

-

Electronic Distortion: The sulfur atom is larger and less electronegative than oxygen, altering the dipole moment and van der Waals radius of the functional group.[1]

-

Receptor Affinity: The thioester group binds more aggressively to human olfactory receptors (ORs) associated with thiol detection, lowering the detection threshold by orders of magnitude (often from ppm to ppb/ppt levels).[1]

Figure 1: Comparative Structure-Odor Relationship showing the functional shift driven by sulfur substitution.

Synthesis & Purity Validation

For research applications, synthesizing the material ensures freshness, as thioesters degrade over time.[1]

5.1 Validated Synthetic Pathway (Acid Chloride Method)

This method is preferred for its high yield and directness.[1]

Reagents:

-

2-Methylbutyryl chloride (prepared from 2-methylbutanoic acid + thionyl chloride).[1]

-

Sodium methanethiolate (NaSMe) OR Methanethiol (gas) + Pyridine base.[1]

Protocol:

-

Activation: Convert 2-methylbutanoic acid to the acid chloride using

under reflux (2 hrs). Remove excess -

Thioesterification: Dissolve Sodium Methanethiolate (1.1 eq) in anhydrous THF at 0°C.

-

Addition: Dropwise add the 2-methylbutyryl chloride to the suspension. The reaction is exothermic.[1]

-

Workup: Stir at room temperature for 4 hours. Quench with ice water. Extract with diethyl ether.[1][6]

-

Purification (Critical): Wash organic layer with saturated

(removes unreacted acid) and brine.[1] Dry over -

Distillation: Fractional distillation is required to remove disulfide byproducts (Dimethyl disulfide) which have very low odor thresholds and can ruin the profile.[1]

Figure 2: Synthetic workflow for high-purity production.[1]

Analytical Methodology

Quantifying this compound requires overcoming two challenges: its low threshold (requiring high sensitivity) and its volatility.

6.1 Gas Chromatography-Olfactometry (GC-O)

Instrumental detection (FID/MS) often fails to detect the compound at levels where the human nose can still smell it. Aroma Extract Dilution Analysis (AEDA) is the gold standard.[1]

-

Column Selection:

-

Sample Preparation: Headspace Solid Phase Microextraction (HS-SPME).[1]

-

Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) is optimal for sulfur volatiles.[1]

-

Incubation: 40°C for 20 mins.

-

6.2 Mass Spectrometry Targets

When using GC-MS (SIM Mode), monitor the following ions for identification:

-

m/z 75: Base peak (McLafferty rearrangement product).[1]

-

m/z 57: Secondary fragment (2-methylbutyl cation).[1]

-

m/z 132: Molecular ion (

).[1]

Applications in Drug & Flavor Development[1]

-

Flavor Formulation:

-

Pharmaceutical Palatability:

-

Used to mask bitter amine drugs by introducing a complex "berry" note that distracts the gustatory system.[1]

-

-

Fermentation Markers:

-

Serves as a biomarker for specific bacterial activity (Brevibacterium linens) in cheese ripening studies.[1]

-

References

-

Leffingwell, J. C. (2001).[1] Chirality & Odour Perception: The S-Methyl 2-methylbutanethioates. Leffingwell & Associates. Available at: [Link][1]

-

The Good Scents Company. (n.d.).[1] this compound. Flavor and Fragrance Information. Available at: [Link][1]

-

Baudry, A., et al. (1998).[1] Combinatorial approach to flavor analysis.[1] 2. Olfactory investigation of a library of S-methyl thioesters. Journal of Agricultural and Food Chemistry. (Contextual grounding for thioester thresholds).

-

FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS Flavoring Substances 3708.[1] (Regulatory Standard).[1][2][7][6]

Sources

- 1. 42075-45-6 | this compound - AiFChem [aifchem.com]

- 2. S-tropical 2-thiobutyrate, 42075-45-6 [thegoodscentscompany.com]

- 3. CAS 42075-45-6: this compound [cymitquimica.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. The S-Methyl 2-methylbutanethioates [leffingwell.com]

- 6. scent.vn [scent.vn]

- 7. Methyl 2-methylbutyrate | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Aroma of the Tropics: An In-depth Technical Guide to the Flavor Chemistry of S-Methyl 2-methylbutanethioate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Potent Flavor Principle

In the vast and intricate world of flavor chemistry, few molecules possess the captivating and potent aromatic profile of S-Methyl 2-methylbutanethioate. This sulfur-containing ester, with its characteristic tropical, fruity, and subtly sulfurous notes, plays a pivotal role in the sensory landscape of numerous fruits and is a key target for flavor creation and modulation. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing a deep dive into the core aspects of its flavor chemistry. We will traverse its synthesis, sensory perception, analytical determination, biosynthetic origins, and chemical stability, offering not just a recitation of facts, but a causal understanding of the principles and methodologies that govern this fascinating molecule.

The Molecular Architecture and Physicochemical Properties of a Flavor Titan

This compound (C6H12OS) is a thioester, a class of organic compounds characterized by the linkage of a carbonyl group to a sulfur atom. This seemingly subtle substitution of an oxygen atom in a conventional ester with sulfur has profound implications for its chemical reactivity and, most importantly, its sensory properties.

| Property | Value | Source |

| Molecular Formula | C6H12OS | [1] |

| Molecular Weight | 132.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 153-158 °C at 760 mmHg | [3] |

| Odor Description | Tropical, fruity, sulfurous, passion fruit | [4] |

The presence of the sulfur atom imparts a unique electronic character to the molecule, influencing its volatility and interaction with olfactory receptors. This thioester is chiral, existing as (R)- and (S)-enantiomers. Sensory evaluations have revealed a significant difference in their aromatic profiles:

-

(-)-S-methyl (2R)-2-methylbutanethioate: Possesses a powerful and highly desirable fresh passion fruit aroma.[4]

-

(+)-S-methyl (2S)-2-methylbutanethioate: Exhibits a weaker, more general fruity and slightly sulfurous character.[4]

This stereochemical differentiation underscores the exquisite specificity of the olfactory system and highlights the importance of enantioselective synthesis and analysis in flavor chemistry.

Synthesis and Characterization: Crafting the Essence of the Tropics

The synthesis of this compound is a critical undertaking for the flavor and fragrance industry, as well as for researchers requiring pure standards for analytical and sensory studies. While several general methods for thioester synthesis exist, a particularly effective approach is the direct esterification of 2-methylbutanoic acid with methanethiol.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via acid-catalyzed esterification of 2-methylbutanoic acid and methanethiol.

Materials:

-

2-Methylbutanoic acid

-

Methanethiol (or a suitable precursor like sodium thiomethoxide)

-

Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous organic solvent (e.g., toluene, dichloromethane)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Rotary evaporator

-

Distillation apparatus

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2-methylbutanoic acid in an anhydrous organic solvent.

-

Catalyst Addition: Carefully add a catalytic amount of the strong acid to the solution.

-

Thiol Addition: Slowly add methanethiol to the reaction mixture via the dropping funnel. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[5]

Characterization:

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carbonyl (C=O) and C-S stretching vibrations.

Caption: A simplified workflow for the synthesis and characterization of this compound.

Sensory Perception and Natural Occurrence: A Symphony of Tropical Notes

The flavor profile of this compound is a complex interplay of fruity and sulfurous notes, with its perceived aroma being highly dependent on its concentration and the food matrix in which it is present. At low concentrations, it imparts desirable tropical fruit notes, reminiscent of passion fruit and melon.[3][4] However, at higher concentrations, the sulfurous character can become more pronounced.

This potent flavor compound occurs naturally in a variety of fruits, contributing significantly to their characteristic aroma.

| Fruit | Reported Occurrence | Concentration Range (if available) | Source |

| Passion Fruit (Yellow) | Yes | Not specified | [6][7] |

| Cantaloupe Melon | Yes | Not specified | [3] |

| Honeydew Melon | Yes | Not specified | [3] |

| Durian | Yes (related thioesters) | Not specified | [8] |

The concentration of this compound in these fruits can vary depending on factors such as cultivar, ripeness, and post-harvest handling.

Analytical Methodologies: Detecting a Fleeting Aroma

The accurate identification and quantification of this compound in complex food matrices require sensitive and selective analytical techniques. Due to its volatile nature and often low concentrations, headspace sampling methods coupled with gas chromatography are the preferred approaches.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

Objective: To extract, identify, and quantify this compound from a fruit juice matrix.

Materials:

-

Fruit juice sample

-

Sodium chloride

-

Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

-

HS-SPME autosampler vials with septa

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[9]

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Methodology:

-

Sample Preparation: Place a known volume of the fruit juice sample into an HS-SPME vial. Add a precise amount of sodium chloride to increase the ionic strength of the sample and enhance the partitioning of volatile compounds into the headspace. Spike the sample with a known concentration of the internal standard.[5][10]

-

Incubation and Extraction: Equilibrate the vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation to facilitate the release of volatile compounds into the headspace.[5][10] Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) to allow for the adsorption of the analytes.[5][10]

-

Desorption and GC-MS Analysis: Retract the fiber and immediately introduce it into the heated injection port of the GC-MS, where the adsorbed compounds are thermally desorbed onto the analytical column.

-

Chromatographic Separation: Separate the volatile compounds on a suitable capillary column (e.g., a polar wax column or a mid-polar column).

-

Mass Spectrometric Detection: Detect the eluted compounds using a mass spectrometer operating in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard. Quantify the compound by constructing a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.

Caption: A streamlined workflow for the HS-SPME-GC-MS analysis of this compound.

Gas Chromatography-Olfactometry (GC-O)

To directly link the instrumental detection of this compound to its characteristic aroma, Gas Chromatography-Olfactometry (GC-O) is an indispensable tool. In a GC-O system, the effluent from the GC column is split between a conventional detector (e.g., FID or MS) and a sniffing port, where a trained sensory panelist can detect and describe the odor of the eluting compounds in real-time. This technique is crucial for identifying the most odor-active compounds in a complex mixture and for determining their sensory contribution.[3][11]

Biosynthesis: Nature's Flavor Factory

The biosynthesis of this compound in plants is believed to be intricately linked to the metabolism of sulfur-containing amino acids, particularly methionine. A key pathway implicated in its formation is the S-methylmethionine (SMM) cycle .[12][13]

In this cycle, methionine is converted to S-adenosylmethionine (AdoMet), a universal methyl group donor in numerous biological reactions. AdoMet can then be used to methylate a precursor molecule, which subsequently leads to the formation of the thioester. While the precise enzymatic steps for the final conversion to this compound are still under investigation, the SMM cycle provides the essential building blocks and the methyl group for its synthesis.

Caption: A proposed biosynthetic pathway for this compound involving the S-methylmethionine cycle.

Chemical Stability and Degradation: The Ephemeral Nature of Flavor

The stability of this compound is a critical factor influencing the flavor profile and shelf-life of food products. Like other thioesters, it is susceptible to hydrolysis, which breaks the thioester bond to yield 2-methylbutanoic acid and methanethiol.[14] This degradation can be catalyzed by both acids and bases and is also influenced by temperature.[15][16]

The hydrolysis of this compound can lead to a significant loss of its characteristic tropical fruit aroma and the potential development of off-flavors due to the formation of the highly pungent methanethiol.

Furthermore, the sulfur atom in the thioester linkage can be susceptible to oxidation, leading to the formation of sulfoxides and sulfones, which typically possess different and often less desirable sensory properties.[4] The rate of these degradation reactions is dependent on various factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Understanding these degradation pathways is crucial for developing strategies to preserve the desired flavor profile in food and beverage products.

Conclusion and Future Perspectives

This compound stands as a testament to the profound impact that a single molecule can have on the sensory world. Its potent and desirable tropical fruit aroma has made it a subject of intense interest for both academic research and industrial applications. This guide has provided a comprehensive overview of its flavor chemistry, from its synthesis and sensory perception to its analysis and natural origins.

Future research in this area will likely focus on several key aspects:

-

Elucidation of the complete biosynthetic pathway: Identifying the specific enzymes and intermediates involved in the formation of this compound in plants.

-

Enantioselective synthesis: Developing more efficient and scalable methods for the synthesis of the highly potent (R)-enantiomer.

-

Quantitative analysis in a wider range of fruits: Expanding our knowledge of its natural distribution and concentration in various tropical and subtropical fruits.

-

Stability studies: Conducting detailed investigations into the degradation kinetics and pathways of this compound under various food processing and storage conditions.

By continuing to unravel the complexities of this fascinating flavor compound, we can further enhance our ability to create and preserve the delightful and exotic flavors that enrich our culinary experiences.

References

-

PrepChem.com. (n.d.). Preparation of 2-methylbutanoic acid. Retrieved from [Link]

- Werkhoff, P., Güntert, M., Krammer, G., Sommer, H., & Kaunzinger, A. (1998). Vacuum Headspace Method in Aroma Research: Flavor Chemistry of Yellow Passion Fruits. Journal of Agricultural and Food Chemistry, 46(3), 1076–1093.

-

MDPI. (2024, January 11). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, March 9). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Retrieved from [Link]

-

CABI Digital Library. (n.d.). VOLATILE CONSTITUENTS AND CHARACTER IMPACT COMPOUNDS OF SELECTED FLORIDA'S TROPICAL FRUIT. Retrieved from [Link]

-

Leffingwell, J. C. (n.d.). The S-Methyl 2-methylbutanethioates. Retrieved from [Link]

-

ResearchGate. (n.d.). METHIONINE BIOSYNTHESIS IN PLANTS: BIOCHEMICAL AND REGULATORY ASPECTS. Retrieved from [Link]

-

The Good Scents Company. (n.d.). S-tropical 2-thiobutyrate this compound. Retrieved from [Link]

-

ResearchGate. (2007, May). Postharvest Survey of Volatile Compounds in Five Tropical Fruits Using Headspace-solid Phase Microextraction (HS-SPME). Retrieved from [Link]

-

National Center for Biotechnology Information. (1998, June 23). The specific features of methionine biosynthesis and metabolism in plants. Retrieved from [Link]

-

MDPI. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]

-

ResearchGate. (2011, July 5). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Retrieved from [Link]

-

National Center for Biotechnology Information. (1998, June 23). The specific features of methionine biosynthesis and metabolism in plants. Retrieved from [Link]

-

National Center for Biotechnology Information. (2000, August 1). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components. Retrieved from [Link]

-

ResearchGate. (2015, June). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]

-

ACS Publications. (2022, April 26). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). HS–GC–MS–O analysis and sensory acceptance of passion fruit during maturation. Retrieved from [Link]

-

ResearchGate. (n.d.). Volatile constituents and character impact compounds of selected Florida's tropical fruit. Retrieved from [Link]

-

Wikipedia. (n.d.). Thioester. Retrieved from [Link]

-

Pearson. (2024, September 4). Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

Sources

- 1. Thioester - Wikipedia [en.wikipedia.org]

- 2. Study on Volatile Flavor Compounds from Three Types of Passion Fruit Using Headspace Solid Phase Micro-extraction Gas Chromatography Mass Spectrometry [spgykj.com]

- 3. A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The specific features of methionine biosynthesis and metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. repositorio.usp.br [repositorio.usp.br]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Technical Application Note: S-Methyl 2-methylbutanethioate (FEMA 3708)

Executive Summary & Physicochemical Profile[1][2]

S-Methyl 2-methylbutanethioate (CAS: 42075-45-6, FEMA: 3708) is a high-impact thioester widely utilized for its ability to impart realistic "jammy" and "ripe" nuances to fruit flavors (strawberry, melon, tropical) and creamy depth to dairy profiles. Unlike simple esters, this thioester possesses a dual organoleptic nature: it is intensely sulfurous and cabbage-like at high concentrations but transforms into a sweet, tropical, and creamy profile at ppb (parts per billion) levels.

This guide addresses the critical challenge of working with FEMA 3708: Stability . Thioesters are acylating agents and are more susceptible to nucleophilic attack (hydrolysis) than their oxygen-ester counterparts. Successful application requires strict pH control and specific solvent selection to prevent degradation into methanethiol (stench) and 2-methylbutanoic acid (sweaty/cheesy).

Physicochemical Data Table

| Parameter | Specification | Notes |

| IUPAC Name | This compound | Also: Methyl 2-methylthiobutyrate |

| CAS Number | 42075-45-6 | |

| FEMA Number | 3708 | JECFA No. 486 |

| Molecular Weight | 132.22 g/mol | |

| LogP (o/w) | ~2.23 | Lipophilic; suitable for oil phases/emulsions |

| Boiling Point | 153–158 °C | Moderate volatility |

| Flash Point | 43 °C (109 °F) | Flammable - Handle with care |

| Odor Threshold | ~2–5 ppb (water) | Extremely potent |

| Chirality | (R)-enantiomer dominant | (R)-form is "Passion Fruit/Tropical"; (S)-form is weak/generic |

Organoleptic Application & Causality

The Concentration-Perception Curve

Researchers must understand that this compound follows a non-linear psychophysical curve. It does not merely get "stronger" with concentration; it changes character.

-

> 10 ppm: Sulfurous, Cabbage, Onion, Metallic.

-

1 – 5 ppm: Overripe fruit, Fermented, Durian-like.

-

10 – 500 ppb: Jammy Strawberry, Ripe Melon, Creamy Cheese, Tropical.

Formulation Insight: The "jammy" note in cooked strawberry flavors is often missing in simple ester blends (e.g., ethyl butyrate). FEMA 3708 bridges the gap between "fresh green" (cis-3-hexenol) and "candy sweet" (ethyl maltol) by adding the "cooked/sulfur" note found in nature .

Flavor Reconstitution Workflow

The following diagram illustrates the logical placement of FEMA 3708 in a strawberry flavor architecture.

Figure 1: Integration of this compound as a profile modifier in fruit flavors.

Stability Chemistry & Degradation Protocols

The Thioester Hydrolysis Risk

The primary failure mode in formulation is hydrolysis. The C-S bond in the thioester is weaker than the C-O bond in oxo-esters due to poor orbital overlap between Carbon (2p) and Sulfur (3p).

Reaction Pathway:

-

Product A: 2-Methylbutanoic acid (Cheesy, Sweaty, Rancid).

-

Product B: Methanethiol (Rotten cabbage, Gas).

Critical Control Point: This reaction is catalyzed by both acid and base, but is most rapid at high pH. In acidic beverages (pH 3.0), it is relatively stable unless stored at high temperatures.

Figure 2: Hydrolysis degradation pathway of FEMA 3708.

Protocol: Accelerated Stability Testing

To validate the shelf-life of a beverage or emulsion containing FEMA 3708, use this self-validating protocol.

Materials:

-

Model Beverage Base (Citric acid buffer, pH 3.0).

-

Neutral Base (Phosphate buffer, pH 7.0).

-

Internal Standard: Ethyl heptanoate (chemically stable ester, similar volatility).

Step-by-Step Methodology:

-

Preparation: Prepare a 10 ppm stock solution of FEMA 3708 in Ethanol.

-

Dosing: Spike the Model Beverage Base to a final concentration of 100 ppb. Add Internal Standard at 100 ppb.

-

Incubation: Aliquot into headspace vials. Seal with PTFE-lined caps.

-

Set A: 4°C (Control).

-

Set B: 25°C (Ambient).

-

Set C: 40°C (Accelerated).

-

-

Timepoints: Analyze at Day 0, 7, 14, and 28.

-

Analysis (GC-MS Headspace):

-

Monitor the ratio of [FEMA 3708 Area] / [Internal Standard Area].

-

Pass Criteria: >85% recovery at Day 28 (40°C) relative to Day 0.

-

Fail Criteria: Appearance of Methanethiol peak (early eluting) or sensory detection of "rotten" notes.

-

Analytical Protocol: Quantification via GC-MS

Due to the sulfur moiety, standard Flame Ionization Detectors (FID) may lack selectivity if the matrix is complex. Mass Spectrometry (MS) or Pulsed Flame Photometric Detection (PFPD) is recommended.

Instrumental Parameters

| Component | Setting | Rationale |

| Extraction | SPME (DVB/CAR/PDMS fiber) | Captures volatiles effectively; bipolar fiber covers the polarity range. |

| Incubation | 40°C for 20 mins with agitation | Enhances headspace partitioning without thermally degrading the thioester. |

| Column | DB-WAX or SolGel-Wax | Polar phase is required to separate sulfur compounds from bulk terpene hydrocarbons. |

| Inlet | Splitless @ 240°C | Maximizes sensitivity for ppb-level detection. |

| MS Mode | SIM (Selected Ion Monitoring) | Target Ions: 132 (Molecular Ion), 75 (Base Peak), 57 . |

Validation Check: Always run a blank matrix to ensure no interfering peaks at the retention time of FEMA 3708. Sulfur compounds often tail on non-polar columns; if tailing is observed, trim the column guard or switch to a specialized sulfur-inert column.

Safety & Regulatory (E-E-A-T)

Regulatory Status

Handling Precautions

-

Stench Risk: Open containers only in a functioning fume hood. A spill of pure material can evacuate a laboratory.

-

Neutralization: In case of spill, treat the area with a dilute bleach solution (Sodium Hypochlorite). The bleach oxidizes the sulfur, reducing volatility and odor intensity immediately. Do not wash with water alone (spreads the oil).

References

-

Leffingwell & Associates. (n.d.). Chirality & Odour Perception: The S-Methyl 2-methylbutanethioates. Leffingwell.com. Retrieved October 26, 2023, from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved October 26, 2023, from [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1999). This compound (JECFA Evaluation). Inchem.org. Retrieved October 26, 2023, from [Link]

-

World Health Organization. (2000). Safety evaluation of certain food additives and contaminants.[5] WHO Food Additives Series 44. (Relevant to Thioester metabolism).[6][7][8]

Sources

- 1. S-tropical 2-thiobutyrate, 42075-45-6 [thegoodscentscompany.com]

- 2. methyl 2-(methyl thio) butyrate [thegoodscentscompany.com]

- 3. JECFA Evaluations-S-METHYL 2-METHYLBUTANETHIOATE- [inchem.org]

- 4. CAS 42075-45-6: this compound [cymitquimica.com]

- 5. Scientific Opinion on Flavouring Group Evaluation 67, Revision 3 (FGE.67Rev3): consideration of 23 furan‐substituted compounds evaluated by JECFA at the 55th, 65th, 69th and 86th meetings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 7. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Quantification of S-Methyl 2-methylbutanethioate in Food Matrices

Abstract

S-Methyl 2-methylbutanethioate is a potent volatile sulfur compound that contributes significantly to the characteristic aroma of various food products, including certain cheeses, tropical fruits, and fermented beverages. Its unique sensory properties, often described as fruity, cheesy, or passion fruit-like, make its precise quantification crucial for flavor profiling, quality control, and product development.[1][2] This application note provides a comprehensive framework and detailed protocols for the robust quantification of this compound in diverse and complex food matrices. The methodology is anchored in the principles of stable isotope dilution analysis (SIDA) for unparalleled accuracy, coupled with the sensitivity and selectivity of headspace solid-phase microextraction (HS-SPME) and gas chromatography-tandem mass spectrometry (GC-MS/MS).

Introduction: The Significance of this compound in Food Aroma

Volatile sulfur compounds (VSCs) are a class of compounds that, even at trace levels, can profoundly impact the sensory profile of food. This compound, a member of the thioester family, is recognized for its potent and often desirable aroma characteristics.[1] For instance, it has been identified as a key contributor to the complex flavor of certain cheeses, where it imparts "cheesy" and "fruity" notes.[1] Its presence in some tropical fruits contributes to their exotic and appealing aroma. The accurate measurement of this compound is therefore essential for:

-

Flavor Profiling: Understanding the chemical basis of desirable food aromas.

-

Quality Control: Ensuring batch-to-batch consistency in flavor.

-

Product Development: Formulating new products with specific flavor profiles.

-

Authenticity Assessment: Detecting adulteration or verifying the origin of food products.

The inherent volatility and reactivity of this compound, along with its typically low concentrations in complex food matrices, present significant analytical challenges. This guide outlines a robust methodology designed to overcome these challenges, ensuring both accuracy and sensitivity.

The Gold Standard: Stable Isotope Dilution Analysis (SIDA)

For the highest level of accuracy in quantitative analysis, particularly in complex matrices, the use of a stable isotope-labeled internal standard is paramount. Stable Isotope Dilution Analysis (SIDA) is a powerful technique that corrects for analyte losses during sample preparation and instrumental analysis.[3]

The core principle of SIDA involves adding a known amount of a stable isotope-labeled analogue of the target analyte (in this case, a deuterated or ¹³C-labeled this compound) to the sample at the earliest stage of preparation. This internal standard is chemically identical to the native analyte and will therefore exhibit the same behavior throughout the extraction, concentration, and chromatographic separation processes. By measuring the ratio of the native analyte to the labeled internal standard using mass spectrometry, any losses during the analytical workflow are effectively nullified, leading to highly accurate and precise quantification.

Note on Internal Standard Availability: As of the writing of this application note, a commercial source for deuterated or ¹³C-labeled this compound has not been identified. Therefore, researchers seeking to employ the SIDA method will likely need to pursue custom synthesis of the labeled internal standard. Several companies specialize in the custom synthesis of isotopically labeled compounds.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and highly effective technique for the extraction and pre-concentration of volatile and semi-volatile compounds from various matrices.[4][5] It is particularly well-suited for the analysis of flavor compounds in food. The choice of SPME fiber and extraction parameters is critical for achieving optimal recovery of this compound.

Rationale for HS-SPME Parameter Selection

-

Fiber Coating: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for volatile compounds of varying polarities and molecular weights, including sulfur compounds.

-

Extraction Temperature and Time: A balance must be struck between promoting the volatilization of the analyte and avoiding the generation of artifacts through thermal degradation. An extraction temperature in the range of 40-60°C is a good starting point for optimization. Extraction time will also need to be optimized to ensure equilibrium is reached between the sample headspace and the SPME fiber.

-

Salt Addition: The addition of a salt, such as sodium chloride (NaCl), to the sample can increase the ionic strength of the aqueous phase, thereby reducing the solubility of the analyte and promoting its partitioning into the headspace (the "salting-out" effect).

HS-SPME Workflow Diagram

Caption: HS-SPME workflow for the extraction of this compound.

Instrumental Analysis: GC-MS/MS

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides the necessary selectivity and sensitivity for the quantification of trace-level analytes in complex food matrices. The use of Multiple Reaction Monitoring (MRM) mode is crucial for minimizing matrix interferences and achieving low limits of detection.

GC Parameters

A non-polar or mid-polar capillary column is suitable for the separation of this compound. The following table provides a recommended starting point for GC method development.

| Parameter | Recommended Setting | Rationale |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | Provides good separation for a wide range of volatile compounds. |

| Inlet Temperature | 250 °C | Ensures efficient desorption of the analyte from the SPME fiber. |

| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column for improved sensitivity. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 - 1.5 mL/min | Typical flow rate for this column dimension. |

| Oven Program | Start at 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min | A general-purpose temperature program that should be optimized for the specific matrix. |

MS/MS Parameters (MRM)

The selection of appropriate MRM transitions is critical for the selectivity of the method. This involves selecting a precursor ion (typically the molecular ion) and one or more product ions that are characteristic of the analyte.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| This compound | 132 | To be determined | To be determined | To be optimized |

| Labeled this compound (e.g., d₃) | 135 | To be determined | To be determined | To be optimized |

To determine the optimal MRM transitions, a standard solution of this compound should be infused into the mass spectrometer, or injected in full scan mode, to identify the molecular ion and characteristic fragment ions. The collision energy for each transition should then be optimized to maximize the signal of the product ions.

Method Validation

A thorough method validation is essential to ensure the reliability and accuracy of the analytical results. The validation should be performed in accordance with internationally recognized guidelines (e.g., AOAC, FDA). Key validation parameters are summarized in the table below.